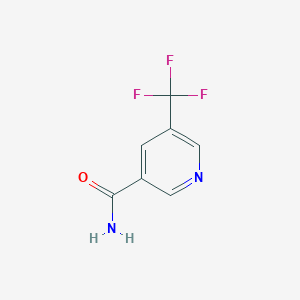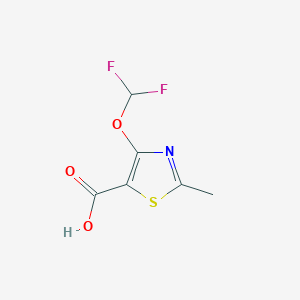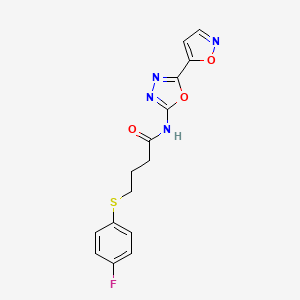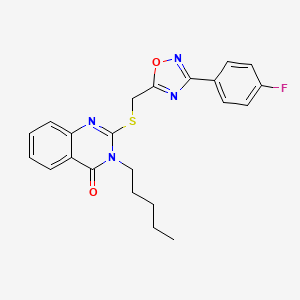
5-(TRifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. The presence of a trifluoromethyl group (-CF₃) and a carboxamide group (-CONH₂) in its structure imparts unique chemical and physical properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
It’s worth noting that trifluoromethylpyridine derivatives have been used in various pharmaceutical applications, suggesting a broad range of potential targets .
Mode of Action
The specific mode of action of 5-(Trifluoromethyl)pyridine-3-carboxamide is not well-documentedTrifluoromethylpyridine derivatives are known for their unique physicochemical properties, which could influence their interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in a variety of pharmaceutical and agrochemical applications, suggesting they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the unique physicochemical properties of the fluorine atom in trifluoromethylpyridine derivatives can impact their biological activities . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)pyridine-3-carboxamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a palladium catalyst at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the trifluoromethyl group remains intact while other functional groups may be oxidized.
Reduction: Reduction reactions can convert the carboxamide group to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Trifluoromethyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides due to their effectiveness in pest control .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)pyridine-2-carboxamide
- 5-(Trifluoromethyl)pyridine-4-carboxamide
- 2-(Trifluoromethyl)pyridine-3-carboxamide
Comparison: Compared to its analogs, 5-(trifluoromethyl)pyridine-3-carboxamide exhibits unique reactivity due to the position of the trifluoromethyl and carboxamide groups on the pyridine ring. This positional difference can significantly influence the compound’s chemical behavior and biological activity. For instance, the 3-carboxamide derivative may have different binding affinities and selectivities for biological targets compared to the 2- or 4-carboxamide derivatives .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCLQQKRKZJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)





![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)



![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B2721748.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2721750.png)
![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
